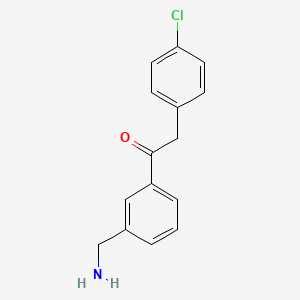
Phenyl 7-methylquinoline-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 7-methylquinoline-8-carboxylate is a chemical compound with the molecular formula C17H13NO2 and a molecular weight of 263.29 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including phenyl 7-methylquinoline-8-carboxylate, can be achieved through various methods. Some of the well-known classical synthesis protocols include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach methods . These methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale synthesis using eco-friendly and sustainable methods. These methods may include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using reusable catalysts .
化学反応の分析
Types of Reactions
Phenyl 7-methylquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, ionic liquids, and green solvents such as aqueous ethanol . Reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 2-iodoanilines with alkynyl aryl ketones using a nickel catalyst can produce 2,4-disubstituted quinolines .
科学的研究の応用
Phenyl 7-methylquinoline-8-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and the development of bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of phenyl 7-methylquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to exhibit their effects through various mechanisms, including inhibition of enzymes, modulation of receptor activity, and interference with cellular processes . The specific molecular targets and pathways involved may vary depending on the particular application and the specific quinoline derivative being studied.
類似化合物との比較
Phenyl 7-methylquinoline-8-carboxylate can be compared with other similar compounds, such as:
2-Methylquinoline: A derivative of quinoline with a methyl group at the 2-position.
4-Imidazolyl Methyl Quinoline Derivatives: Compounds with imidazole and methyl groups attached to the quinoline ring, known for their COX-2 inhibitory potency and selectivity.
This compound is unique due to its specific substitution pattern and the presence of a phenyl ester group, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
特性
分子式 |
C17H13NO2 |
|---|---|
分子量 |
263.29 g/mol |
IUPAC名 |
phenyl 7-methylquinoline-8-carboxylate |
InChI |
InChI=1S/C17H13NO2/c1-12-9-10-13-6-5-11-18-16(13)15(12)17(19)20-14-7-3-2-4-8-14/h2-11H,1H3 |
InChIキー |
WXXQGAGJYKXHJB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)C(=O)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(tert-Butyl)-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(2H)-one](/img/structure/B11858248.png)

![4-Imino-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858271.png)
![2-(4-Fluorophenyl)furo[2,3-B]quinoxaline](/img/structure/B11858275.png)

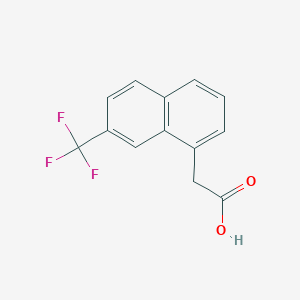
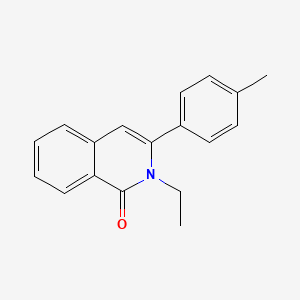
![Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11858305.png)
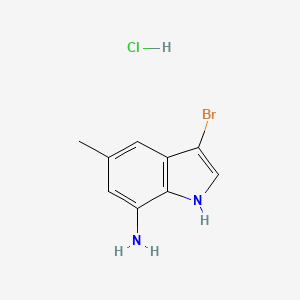
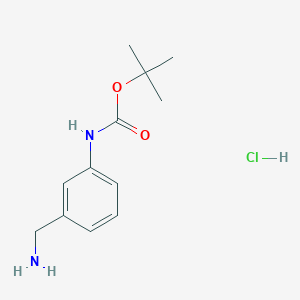

![4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one](/img/structure/B11858336.png)

